CO1686-DA Selectivity: High Potency for T790M Mutant vs. Wild-Type EGFR Compared to Early Generation TKIs
CO1686-DA demonstrates a profound selectivity for the mutant EGFRL858R/T790M kinase over wild-type (WT) EGFR in cell-free assays. It exhibits a Ki of 21.5 nM for EGFRL858R/T790M, which is 14.1-fold more potent than its Ki of 303.3 nM for EGFR WT [1]. This selectivity window is critical for its therapeutic index. In contrast, first-generation inhibitors like gefitinib and erlotinib are potent against the activating L858R mutant (IC50 ~2-10 nM) but are >100-fold less active against the T790M mutant, with IC50 values often >1 µM [2]. The second-generation inhibitor afatinib is a potent, irreversible inhibitor of both WT and mutant EGFR, including T790M (IC50 ~0.5-1 nM), but lacks selectivity for WT EGFR, leading to on-target toxicities [3].
| Evidence Dimension | Binding Affinity (Ki) for EGFRL858R/T790M vs. EGFR WT |
|---|---|
| Target Compound Data | Ki = 21.5 nM (mutant), Ki = 303.3 nM (WT) |
| Comparator Or Baseline | Gefitinib: IC50 > 1 µM (T790M). Afatinib: IC50 = 0.5-1 nM (T790M) but potent WT EGFR inhibition. |
| Quantified Difference | 14.1-fold selectivity for CO1686-DA (mutant vs. WT). >100-fold lower potency for first-gen TKIs against T790M. |
| Conditions | Cell-free kinase inhibition assay |
Why This Matters
This quantitative selectivity data justifies the use of CO1686-DA in research models where T790M-mediated resistance must be inhibited without confounding effects from WT EGFR blockade, a key limitation of earlier-generation TKIs.
- [1] Bioglyco Product Datasheet for CO-1686. (n.d.). EGFR-HER2 inhibitor CO-1686, Purity ≥98%. View Source
- [2] Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. View Source
- [3] Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350. View Source
